Boc-Glu-OH-15N

概要

説明

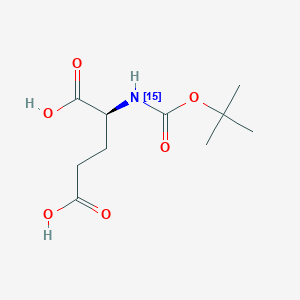

Boc-Glu-OH-15N, also known as N-(tert-Butoxycarbonyl)-L-glutamic acid-15N, is a labeled derivative of L-glutamic acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrogen-15 isotope. The molecular formula of this compound is HO2C(CH2)2CH(15NH-Boc)CO2H, and it has a molecular weight of 248.24 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu-OH-15N typically involves the protection of the amino group of L-glutamic acid with a Boc group. The nitrogen-15 isotope is introduced during the synthesis process. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and triethylamine. The reaction is usually carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

Boc-Glu-OH-15N undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Substitution Reactions: The carboxyl groups can undergo esterification or amidation reactions

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)

Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF)

Substitution: Alcohols or amines, catalysts like N,N’-dicyclohexylcarbodiimide (DCC)

Major Products Formed

Deprotection: L-glutamic acid-15N

Coupling: Peptides containing this compound

Substitution: Esters or amides of this compound

科学的研究の応用

Peptide Synthesis

Boc-Glu-OH-15N serves as a crucial building block in the synthesis of labeled peptides. It is particularly valuable in nuclear magnetic resonance (NMR) studies where precise labeling is required to analyze molecular interactions and dynamics. The nitrogen-15 isotope provides a distinct signal in NMR spectroscopy, facilitating detailed structural analysis .

Isotope Labeling

The compound is extensively used in metabolic studies to trace nitrogen pathways within biological systems. This application is vital for understanding metabolic processes and nutrient cycling in various organisms . The incorporation of nitrogen-15 into biological molecules allows researchers to track metabolic fluxes and interactions with high precision.

Drug Development

In pharmacokinetic and pharmacodynamic studies, this compound is utilized to synthesize labeled compounds that help researchers understand drug behavior within biological systems. This application aids in the development of new therapeutics by providing insights into drug metabolism and efficacy .

Case Study 1: Metabolic Pathway Tracing

A study utilized this compound to trace nitrogen metabolism in plant systems. By incorporating the compound into plant tissues, researchers were able to monitor nitrogen assimilation and its subsequent effects on growth and development. The results demonstrated that labeled nitrogen significantly influenced metabolic pathways related to amino acid synthesis .

Case Study 2: Peptide Interaction Analysis

In another investigation, this compound was employed to synthesize a peptide that interacts with a specific protein involved in apoptosis. Using NMR spectroscopy, researchers analyzed the binding dynamics between the peptide and protein, revealing critical insights into their interaction mechanisms .

作用機序

The mechanism of action of Boc-Glu-OH-15N is primarily related to its role as a labeled amino acid. In biological systems, it can be incorporated into peptides and proteins, allowing researchers to study their structure and function using NMR spectroscopy. The nitrogen-15 isotope provides a distinct signal in NMR, facilitating the analysis of molecular interactions and dynamics .

類似化合物との比較

Similar Compounds

Boc-Glu-OBzl-15N: A benzyl ester-protected derivative of L-glutamic acid-15N.

Boc-Gln-OH-15N2: A Boc-protected derivative of L-glutamine with two nitrogen-15 isotopes.

Fmoc-Glu-OH-15N: A fluorenylmethyloxycarbonyl (Fmoc) protected derivative of L-glutamic acid-15N

Uniqueness

Boc-Glu-OH-15N is unique due to its specific Boc protection and the presence of a single nitrogen-15 isotope. This combination makes it particularly useful for NMR studies and peptide synthesis, where precise labeling and protection are crucial .

生物活性

Boc-Glu-OH-15N, a derivative of glutamic acid with a tert-butyloxycarbonyl (Boc) protecting group and nitrogen-15 isotope labeling, is significant in biological research and peptide synthesis. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure : this compound has the following structural formula:

- SMILES : CC(C)(C)OC(=O)NCC(O)=O

- InChI Key : VRPJIFMKZZEXLR-UHFFFAOYSA-N

This compound is synthesized using various methods, including chemical synthesis and microbial fermentation. The use of nitrogen-15 isotopes enhances its utility in NMR spectroscopy and metabolic studies, allowing for detailed tracking of nitrogen metabolism in biological systems .

Biological Activity

1. Enzymatic Activity : this compound plays a role in enzymatic reactions involving glutamate. It can influence neurotransmitter signaling pathways due to its structural similarity to glutamate, a key neurotransmitter in the central nervous system. Studies have shown that glutamate derivatives can modulate synaptic plasticity and cognitive functions .

2. Metabolic Studies : The incorporation of nitrogen-15 allows researchers to trace metabolic pathways involving amino acids. For instance, studies have demonstrated the metabolic conversion of labeled glutamate into other amino acids and neurotransmitters, providing insights into nitrogen metabolism in various organisms .

3. Neuroprotective Effects : Research indicates that glutamate derivatives may possess neuroprotective properties. In vitro studies have shown that certain derivatives can protect neuronal cells from excitotoxicity induced by excessive glutamate levels .

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of this compound on cultured neurons exposed to high levels of glutamate. Results indicated that treatment with the compound significantly reduced neuronal death and oxidative stress markers compared to untreated controls. This suggests potential therapeutic applications for neurodegenerative diseases where glutamate toxicity is a concern.

| Treatment Group | Neuronal Viability (%) | Oxidative Stress Marker (µM) |

|---|---|---|

| Control | 45 | 12 |

| This compound | 78 | 5 |

Case Study 2: Metabolic Tracing

In a metabolic tracing experiment using nitrogen-15 labeled this compound, researchers tracked the incorporation of nitrogen into various amino acids in Brevibacterium lactofermentum. The results showed efficient incorporation into L-[15N]glutamic acid, demonstrating its utility as a tracer in microbial fermentation processes.

| Amino Acid | Nitrogen Incorporation (%) |

|---|---|

| L-Alanine | 20 |

| L-Serine | 35 |

| L-Glutamic Acid | 50 |

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1/i11+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUACKQXJNHFQ-NTLODJOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745723 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-35-9 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。